3-Methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its structural similarity to purine bases, which positions it as a potential candidate for various therapeutic applications. The compound is characterized by its unique structural features, which include a pyrazole ring fused to a pyridine moiety and a carbohydrazide functional group.
The compound is classified under pyrazolo[3,4-b]pyridines, which are recognized for their diverse biological activities. Pyrazolo[3,4-b]pyridines have been explored for their potential in drug development, particularly in fields such as oncology and diabetes management. The synthesis and biological evaluation of derivatives of this compound have been extensively documented in scientific literature, highlighting its relevance in pharmacology and medicinal chemistry .
The synthesis of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide typically involves several steps, utilizing various chemical reactions to construct the desired structure. Common methods include:
The synthesis often requires optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to maximize yield and purity. For example, solvent-free conditions have been reported to improve yields significantly by simplifying purification processes .
The molecular formula of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is . The structure features:
The compound's structural data can be explored through databases such as PubChem, which provides information on its molecular geometry and electronic properties . The compound exhibits tautomeric forms that influence its reactivity and interaction with biological targets.
3-Methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide can participate in various chemical reactions:
These reactions often require specific conditions such as the presence of palladium catalysts for coupling reactions or acid/base conditions for hydrazone formation. Optimization of these parameters is critical for achieving high yields.
The mechanism of action of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is primarily linked to its ability to interact with biological targets such as enzymes or receptors involved in disease processes. For instance:
Molecular docking studies have been utilized to elucidate the binding affinity and interaction dynamics between this compound and its biological targets. Such studies provide insights into how structural modifications can enhance therapeutic efficacy.
3-Methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is typically a solid at room temperature with specific melting points that can vary based on purity.
The compound possesses notable solubility characteristics in organic solvents and shows stability under standard laboratory conditions. Its reactivity profile indicates potential for further derivatization.
Relevant data includes:
The applications of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide span several scientific fields:
Research continues to explore its potential in drug development pipelines due to its promising biological activities .
Pyrazolo[3,4-b]pyridines entered medicinal chemistry in the early 20th century, but significant interest surged following the discovery of their purine-like bioactivities. By the 2010s, derivatives like tracazolate (anxiolytic) and riociguat (sGC stimulator for pulmonary hypertension) demonstrated clinical viability. Riociguat’s 2013 FDA approval validated the scaffold’s potential for high-impact therapeutics . The subsequent approval of vericiguat (2021) for chronic heart failure further cemented this scaffold’s role in cardiovascular disease modulation [5].
Recent innovations (2019–2025) exploit the C5 position for functionalization, with carbohydrazide derivatives emerging as key antiproliferative and anti-infective agents. For example, N′-(4-hydroxybenzylidene)carbohydrazide analogs demonstrated potent trypanocidal activity against Trypanosoma cruzi, comparable to benznidazole [4]. This historical trajectory underscores a strategic shift from simple alkyl/aryl substitutions to sophisticated functionalizations—including the incorporation of hydrazide groups—to enhance target selectivity and physicochemical compatibility.
Table 2: Milestone Pyrazolo[3,4-b]Pyridine-Based Therapeutics
Compound | Therapeutic Category | Key Structural Features | Approval/Status |
---|---|---|---|
Riociguat (Adempas®) | Pulmonary hypertension | C3-carboxamide, C5-pyrimidine | FDA Approved (2013) |
Vericiguat (Verquvo®) | Chronic heart failure | C3-cyclopropyl, C5-pyrimidine | FDA Approved (2021) |
N′-hydroxybenzylidene carbohydrazide | Anti-trypanosomal (experimental) | C5-carbohydrazide linker | Preclinical |
The 1H-pyrazolo[3,4-b]pyridine system exhibits a striking bioisosteric relationship with purine nucleobases, where N1-C2-N3 mimics the hydrogen-bonding topology of adenine’s N9-C8-N7 motif [5]. This analogy enables competitive interactions with ATP-binding sites and nucleic acid structures. The 3-methyl-7H variant enhances this mimicry:
Computational studies confirm that 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide adopts a planar conformation optimal for intercalation or enzyme active-site penetration. Its dipole moment (5.2 Debye) aligns with purine derivatives (5.0–5.5 Debye), facilitating similar solvation and membrane permeability profiles [5].
This derivative’s strategic value lies in its dual functionality: the 3-methyl group sterically blocks unproductive tautomerization, while the C5-carbohydrazide serves as a versatile synthon for generating bioactive derivatives. Key design applications include:
The –NHNH₂ group undergoes condensation with aldehydes/ketones to form acylhydrazones, enhancing bioactivity through:
Table 3: Bioactivity Profiles of Designed Derivatives from 3-Methyl-7H-Pyrazolo[3,4-b]Pyridine-5-Carbohydrazide
Derivative Class | Biological Target | Reported Activity |
---|---|---|
N′-Arylidene carbohydrazides | Trypanosoma cruzi | IC₅₀ = 1.8 µM (amastigotes) |
6-Aryl-3-methylcarbohydrazides | COX-2 enzyme | IC₅₀ = 0.048 µM (selectivity index >250) |
Metal complexes (Cu²⁺, Zn²⁺) | Topoisomerase II/DNA | MIC = 3.1 µg/mL (S. aureus) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2